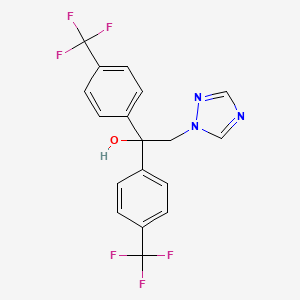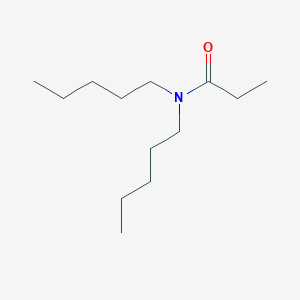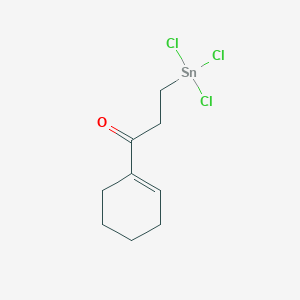
1-(Cyclohex-1-en-1-yl)-3-(trichlorostannyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Cyclohex-1-en-1-yl)-3-(trichlorostannyl)propan-1-one is an organotin compound characterized by the presence of a cyclohexene ring and a trichlorostannyl group attached to a propanone backbone. Organotin compounds are known for their diverse applications in various fields, including catalysis, materials science, and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclohex-1-en-1-yl)-3-(trichlorostannyl)propan-1-one typically involves the reaction of cyclohexene with trichlorostannyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is then refluxed for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(Cyclohex-1-en-1-yl)-3-(trichlorostannyl)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the trichlorostannyl group to other organotin derivatives.
Substitution: The trichlorostannyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield organotin oxides, while reduction can produce different organotin hydrides.
Aplicaciones Científicas De Investigación
1-(Cyclohex-1-en-1-yl)-3-(trichlorostannyl)propan-1-one has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and coupling reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a stabilizer in plastics.
Mecanismo De Acción
The mechanism of action of 1-(Cyclohex-1-en-1-yl)-3-(trichlorostannyl)propan-1-one involves its interaction with molecular targets such as enzymes and receptors. The trichlorostannyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of specific pathways. The cyclohexene ring may also contribute to the compound’s overall activity by enhancing its binding affinity to target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(Cyclohex-1-en-1-yl)-3-(dichlorostannyl)propan-1-one
- 1-(Cyclohex-1-en-1-yl)-3-(monochlorostannyl)propan-1-one
- 1-(Cyclohex-1-en-1-yl)-3-(trimethylstannyl)propan-1-one
Uniqueness
1-(Cyclohex-1-en-1-yl)-3-(trichlorostannyl)propan-1-one is unique due to its specific combination of a cyclohexene ring and a trichlorostannyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of three chlorine atoms in the trichlorostannyl group enhances its reactivity compared to similar compounds with fewer chlorine atoms.
Propiedades
Número CAS |
101653-06-9 |
|---|---|
Fórmula molecular |
C9H13Cl3OSn |
Peso molecular |
362.3 g/mol |
Nombre IUPAC |
1-(cyclohexen-1-yl)-3-trichlorostannylpropan-1-one |
InChI |
InChI=1S/C9H13O.3ClH.Sn/c1-2-9(10)8-6-4-3-5-7-8;;;;/h6H,1-5,7H2;3*1H;/q;;;;+3/p-3 |
Clave InChI |
XULNJMGEJXXOIP-UHFFFAOYSA-K |
SMILES canónico |
C1CCC(=CC1)C(=O)CC[Sn](Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


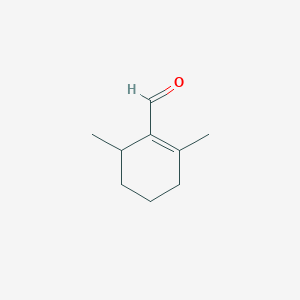
![1-Methoxy-6-methylbicyclo[3.2.2]non-6-en-2-one](/img/structure/B14324802.png)
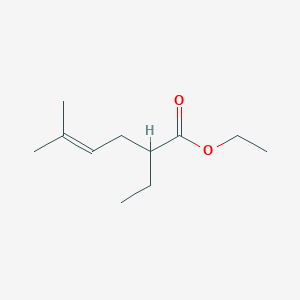
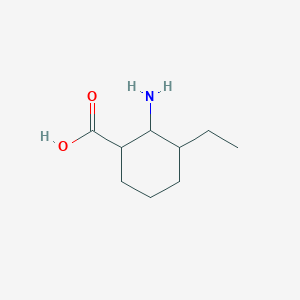
![5-[(E)-(4-Chlorophenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14324813.png)

![1-Methyl-2-[2-(trimethoxysilyl)ethyl]pyridin-1-ium iodide](/img/structure/B14324823.png)


![3-Methyl-6-propylpyrazolo[1,5-a]pyridine-4,7-dione](/img/structure/B14324831.png)
![1-[2-Hydroxy-4-(methoxymethoxy)phenyl]-3-phenylprop-2-en-1-one](/img/structure/B14324835.png)

